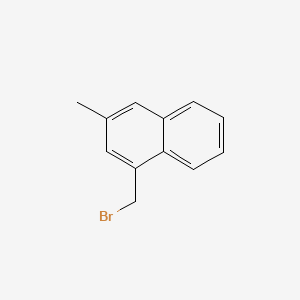

1-(Bromomethyl)-3-methylnaphthalene

Overview

Description

“1-(Bromomethyl)-3-methylnaphthalene” is a chemical compound with the molecular formula C11H9Br . It is employed as an intermediate for organic synthesis and pharmaceutical .

Synthesis Analysis

The synthesis of brominated compounds like “this compound” often involves bromination reactions . For instance, bromination of a pyrene solution in carbon tetrachloride (CCl4) using a bromine solution in carbon tetrachloride for 2 hours has been reported . The yield of the reaction can vary depending on reaction time and conditions .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a naphthalene ring substituted with a bromomethyl group . The IUPAC Standard InChIKey for this compound is RZJGKPNCYQZFGR-UHFFFAOYSA-N .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be influenced by its bromomethyl group. Brominated compounds are known to exhibit many reactions typical of aryl bromides . For example, the bromide can be displaced by cyanide to give the nitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 221.093 g/mol . It is slightly soluble in water .

Scientific Research Applications

Synthesis and Chemical Reactivity

Applications in Organic Synthesis

Compounds derived from 1-(Bromomethyl)-3-methylnaphthalene are used in organic synthesis. For instance, 1-naphthalyne intermediates generated from 3-Bromo-2-methoxy-6-methylnaphthalene react with various α-lithiated nitriles to afford rearranged 1-arylmethyl- or 1-hetarylmethyl-3-methoxynaphthalene-2-carbonitriles (Biehl et al., 1993). Another example is the benzannelated dihydropyrenes synthesized from 1,3-bis(bromomethyl)naphthalene and 1,3-bis(bromomethyl)-2-methylnaphthalene, which are useful for studying effects associated with aromaticity (Mitchell et al., 1982).

Utility in Fuel and Energy Research

This compound derivatives are also significant in fuel and energy research. For instance, 1-Methylnaphthalene, a substituted diaromatic hydrocarbon, is studied for its ignition characteristics in internal combustion engines (Kukkadapu & Sung, 2017). This research contributes to the development of surrogate fuels for diesel.

Environmental and Health Impact Studies

Research on the environmental and health impacts of these compounds is crucial. For example, a study on the inhalation toxicity of 1-methylnaphthalene in rats provides insights into its effects on the respiratory system, which is important for understanding its potential risks (Kim et al., 2019).

Safety and Hazards

Properties

IUPAC Name |

1-(bromomethyl)-3-methylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Br/c1-9-6-10-4-2-3-5-12(10)11(7-9)8-13/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYMEXPGFMXFRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215298 | |

| Record name | 1-(Bromomethyl)-3-methyl-naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64977-27-1 | |

| Record name | 1-(Bromomethyl)-3-methyl-naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064977271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Bromomethyl)-3-methyl-naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride](/img/structure/B3371257.png)

![3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3371258.png)

![[(1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl] acetate](/img/structure/B3371264.png)